4-(Benzofuran-2-carbonyl)-1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(Benzofuran-2-carbonyl)-1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including benzofuran, thiadiazole, thiophene, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-carbonyl)-1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzofuran-2-carboxylic acid, 5-(benzylthio)-1,3,4-thiadiazole, and thiophene derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature, pressure, and pH control. The process would also need to be scalable and cost-effective for commercial viability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuran-2-carbonyl)-1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, 4-(Benzofuran-2-carbonyl)-1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate. Its multiple functional groups and structural complexity make it a promising candidate for the development of new therapeutic agents.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-carbonyl)-1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, thiadiazole derivatives, and pyrrolone derivatives. These compounds share structural features with 4-(Benzofuran-2-carbonyl)-1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C26H17N3O4S3 |
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Molecular Weight |
531.6 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H17N3O4S3/c30-22(18-13-16-9-4-5-10-17(16)33-18)20-21(19-11-6-12-34-19)29(24(32)23(20)31)25-27-28-26(36-25)35-14-15-7-2-1-3-8-15/h1-13,21,31H,14H2 |
InChI Key |
WRLPSJVPFIQMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC=CS6 |
Origin of Product |
United States |
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